molecular formula C4H10ClF2NO B2762132 (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride CAS No. 1884450-05-8

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Cat. No.: B2762132
CAS No.: 1884450-05-8
M. Wt: 161.58
InChI Key: VSZAEVLSIWLMOL-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride typically involves the introduction of the difluoromethoxy group through difluoromethylation reactions. One common approach is the reaction of a suitable amine precursor with difluoromethylating agents under controlled conditions. The stereoselective synthesis ensures the production of the (S)-enantiomer, which is crucial for its specific applications .

Industrial Production Methods

Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the amine substrate. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized amines .

Scientific Research Applications

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Difluoromethoxy)propan-2-amine hydrochloride
  • (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride
  • (S)-1-(Difluoromethoxy)butan-2-amine hydrochloride

Uniqueness

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(2S)-1-(difluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKKLZIHLZEGKM-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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